molecular formula C20H21FN2O4S B11396227 4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine

4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine

Cat. No.: B11396227
M. Wt: 404.5 g/mol
InChI Key: IUGUFKIKQSGCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorobenzenesulfonyl group, a methoxypropyl group, and a methylphenyl group attached to an oxazole ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced through nucleophilic substitution reactions using 3-methoxypropylamine.

    Introduction of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

4-(4-Fluorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine
  • 4-(4-Bromobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine
  • 4-(4-Methylbenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine

Uniqueness

The presence of the fluorobenzenesulfonyl group in 4-(4-fluorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine imparts unique electronic and steric properties to the compound, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, such as those with chloro, bromo, or methyl substituents on the benzenesulfonyl group.

Properties

Molecular Formula

C20H21FN2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H21FN2O4S/c1-14-5-3-6-15(13-14)18-23-20(19(27-18)22-11-4-12-26-2)28(24,25)17-9-7-16(21)8-10-17/h3,5-10,13,22H,4,11-12H2,1-2H3

InChI Key

IUGUFKIKQSGCTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.